molecular formula C13H21F2NO B14206886 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine CAS No. 823178-49-0

4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine

Cat. No.: B14206886
CAS No.: 823178-49-0
M. Wt: 245.31 g/mol
InChI Key: VHGSUQYNRSTQIZ-UHFFFAOYSA-N
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Description

4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a bicyclo[6.1.0]nonane structure with two fluorine atoms.

Preparation Methods

The synthesis of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves several steps. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[6.1.0]nonane core. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine include other morpholine derivatives and bicyclo[6.1.0]nonane compounds. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual fluorine atoms and the combination of the morpholine ring with the bicyclo[6.1.0]nonane structure .

Properties

CAS No.

823178-49-0

Molecular Formula

C13H21F2NO

Molecular Weight

245.31 g/mol

IUPAC Name

4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine

InChI

InChI=1S/C13H21F2NO/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16/h11H,1-10H2

InChI Key

VHGSUQYNRSTQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(C(C2(F)F)CC1)N3CCOCC3

Origin of Product

United States

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